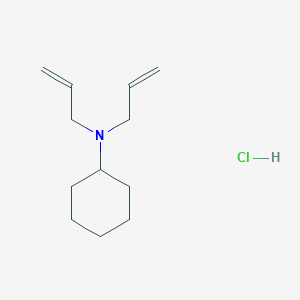
Diallylcyclohexylamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallylcyclohexylamine hydrochloride (DACH) is a chemical compound that belongs to the class of dissociative anesthetics. It was first synthesized in the 1960s and has since been used in scientific research to study the mechanisms of action of dissociative anesthetics. DACH is structurally similar to other dissociative anesthetics like ketamine and phencyclidine (PCP), but it has unique properties that make it a valuable tool for researchers.
Mécanisme D'action
The exact mechanism of action of Diallylcyclohexylamine hydrochloride is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of pain, memory, and learning. Diallylcyclohexylamine hydrochloride is thought to block the activity of the NMDA receptor, which leads to the dissociative and analgesic effects associated with dissociative anesthetics.
Effets Biochimiques Et Physiologiques
Diallylcyclohexylamine hydrochloride has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may be responsible for its antidepressant effects. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
Diallylcyclohexylamine hydrochloride has several advantages for lab experiments compared to other dissociative anesthetics. It has a shorter duration of action, which allows for more precise control over the timing of experiments. It also has a lower toxicity than other dissociative anesthetics like PCP, which makes it safer to use in animal experiments. However, Diallylcyclohexylamine hydrochloride is not as widely studied as other dissociative anesthetics, which may limit its usefulness in some experiments.
Orientations Futures
There are several future directions for research on Diallylcyclohexylamine hydrochloride. One area of interest is the development of new drugs that are based on the structure of Diallylcyclohexylamine hydrochloride. These drugs may have similar effects to Diallylcyclohexylamine hydrochloride but with improved pharmacological properties. Another area of interest is the use of Diallylcyclohexylamine hydrochloride in the treatment of depression and other psychiatric disorders. Finally, further research is needed to fully understand the mechanism of action of Diallylcyclohexylamine hydrochloride and its effects on the brain and body.
Méthodes De Synthèse
Diallylcyclohexylamine hydrochloride can be synthesized through a multi-step process that involves the reaction of cyclohexanone with allyl bromide to form allylcyclohexanone. This intermediate is then reacted with allylamine to form Diallylcyclohexylamine hydrochloride. The final product is obtained by treating Diallylcyclohexylamine hydrochloride with hydrochloric acid to form the hydrochloride salt.
Applications De Recherche Scientifique
Diallylcyclohexylamine hydrochloride has been used extensively in scientific research to study the mechanisms of action of dissociative anesthetics. It has been shown to have similar effects to other dissociative anesthetics like ketamine and PCP, including analgesia, sedation, and dissociation. However, Diallylcyclohexylamine hydrochloride has unique properties that make it a valuable tool for researchers. For example, it has a shorter duration of action than ketamine, which allows for more precise control over the timing of experiments.
Propriétés
Numéro CAS |
14825-72-0 |
|---|---|
Nom du produit |
Diallylcyclohexylamine hydrochloride |
Formule moléculaire |
C12H22ClN |
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
N,N-bis(prop-2-enyl)cyclohexanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-3-10-13(11-4-2)12-8-6-5-7-9-12;/h3-4,12H,1-2,5-11H2;1H |
Clé InChI |
LXKZWRPDOSDEEE-UHFFFAOYSA-N |
SMILES |
C=CCN(CC=C)C1CCCCC1.Cl |
SMILES canonique |
C=CCN(CC=C)C1CCCCC1.Cl |
Autres numéros CAS |
14825-72-0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)
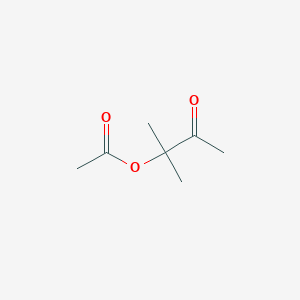
![{[4-(Hydrazinylmethyl)phenyl]methyl}hydrazine](/img/structure/B81163.png)
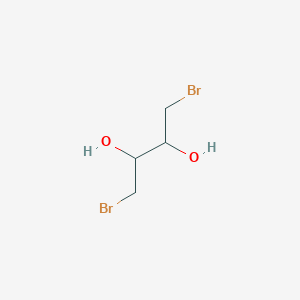
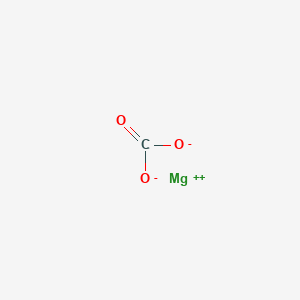
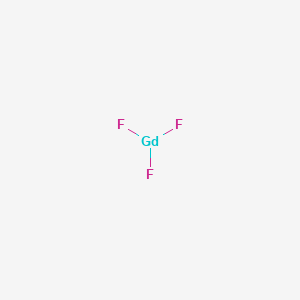
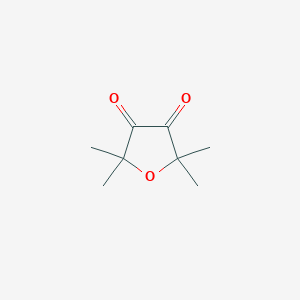
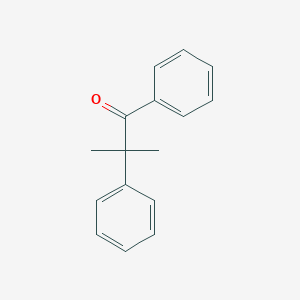
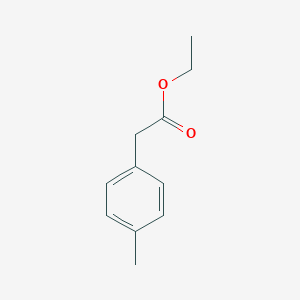
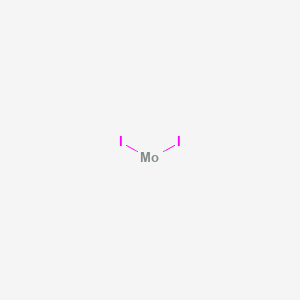
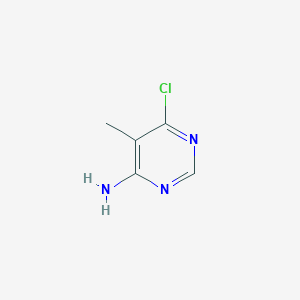
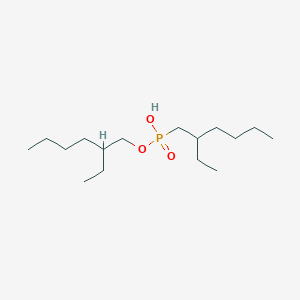
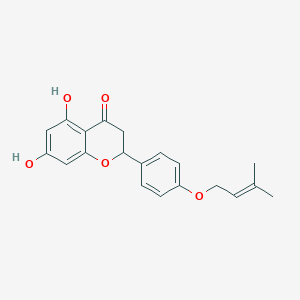
![5-Phenyl-3H-[1,2,3]triazole-4-carbonitrile](/img/structure/B81186.png)